molecular formula C21H28N6O4 B6417266 7-(2-ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 442557-93-9

7-(2-ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6417266
CAS No.: 442557-93-9
M. Wt: 428.5 g/mol
InChI Key: GKMJGGXYFVURNX-UHFFFAOYSA-N
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Description

7-(2-ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H28N6O4 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.21720340 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 7-(2-ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic derivative of purine that exhibits a variety of biological activities due to its complex molecular structure. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H32N6O4C_{22}H_{32}N_{6}O_{4} with a molecular weight of approximately 444.5 g/mol. Its structure includes a purine core, an ethoxyethyl group, and a piperazine moiety substituted with a methoxyphenyl group. These structural features contribute to its unique biological properties.

Property Value
Molecular FormulaC22H32N6O4
Molecular Weight444.5 g/mol
CAS Number848866-55-7
StructurePurine derivative

Anticonvulsant Activity

Research indicates that derivatives similar to this compound exhibit significant anticonvulsant properties. For instance, studies have shown that compounds with similar structural features can effectively inhibit seizures induced by various agents such as 3-mercaptopropionic acid and bicuculline. The mechanism involves the inhibition of GABA-T (GABA transaminase) and activation of glutamate decarboxylase (GAD), enhancing GABAergic activity in the central nervous system .

Serotonin Receptor Affinity

The compound has been studied for its affinity towards serotonin receptors, particularly the 5-HT(1A) receptor. It acts as an antagonist at these receptors, which may contribute to its anxiolytic effects. Compounds with similar piperazine substitutions have shown binding affinities in the nanomolar range (K(i) values between 4 to 72 nM), indicating strong interactions with serotonin receptors .

The biological activity of this compound can be attributed to several mechanisms:

  • GABAergic Modulation : By inhibiting GABA-T and activating GAD, the compound enhances GABA levels in the brain, which is crucial for anticonvulsant effects.
  • Serotonergic Pathways : Antagonism at the 5-HT(1A) receptor can modulate mood and anxiety levels, suggesting potential use in treating anxiety disorders.
  • Lipophilicity and Blood-Brain Barrier Penetration : The presence of aromatic rings increases lipophilicity, facilitating better penetration through the blood-brain barrier, which is essential for central nervous system activity .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of related compounds in clinical settings:

  • In one study involving animal models, a structurally similar compound exhibited an ED50 value of approximately 22 mg/kg for anticonvulsant activity with a favorable protective index compared to standard medications like valproate .
  • Another investigation focused on the pharmacokinetics and bioavailability of compounds related to this purine derivative highlighted their potential in treating neurological disorders due to their rapid onset and prolonged action at lower doses .

Properties

IUPAC Name

7-(2-ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-4-31-14-13-27-17-18(24(2)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)15-5-7-16(30-3)8-6-15/h5-8H,4,9-14H2,1-3H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMJGGXYFVURNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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